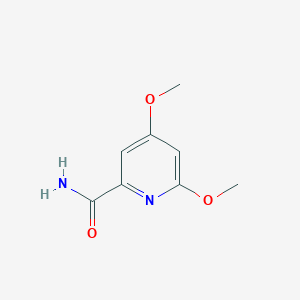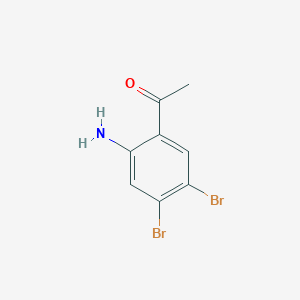![molecular formula C7H5Cl2N3S B13654261 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5Cl2N3S It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of two chlorine atoms and a methylthio group
准备方法
The synthesis of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core.
Methylthio Substitution: The final step involves the substitution of a methylthio group at the 2 position, typically using methylthiolating agents like methylthiolate salts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反应分析
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares a similar structure but lacks the imidazo ring, which may result in different chemical and biological properties.
4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine: The presence of a phenyl group at the 5 position introduces additional steric and electronic effects, potentially altering its reactivity and applications.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo ring, which confer distinct properties and applications compared to its analogs.
属性
分子式 |
C7H5Cl2N3S |
|---|---|
分子量 |
234.11 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-10-3-2-4(8)11-6(9)5(3)12-7/h2H,1H3,(H,10,12) |
InChI 键 |
YAGCGZMONBQZHJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(N=C(C=C2N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)












